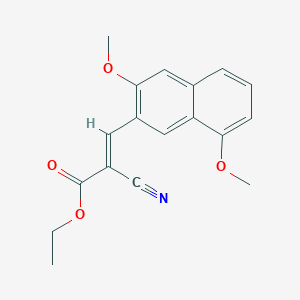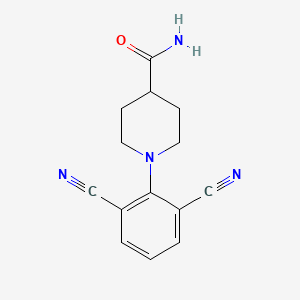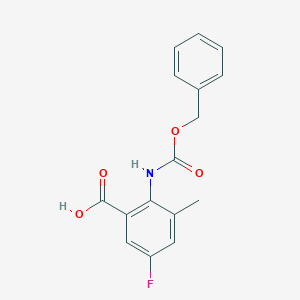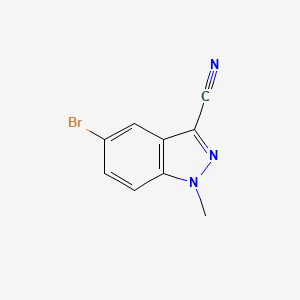
(E)-ethyl2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate" is a derivative of the ethyl cyanoacrylate family, which is known for its applications in various fields such as materials science and pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related ethyl cyanoacrylate compounds typically involves condensation reactions. For instance, ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate crystals were synthesized by a slow cooling method through the condensation reaction of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . Similarly, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were synthesized by Knoevenagel condensation of active methylene groups with substituted benzaldehydes . These methods suggest that the target compound could also be synthesized through similar condensation reactions, potentially involving a naphthalene derivative and a cyanoacetate.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as single crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Mass spectrometry. For example, the structure of ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate was confirmed by single crystal X-ray diffraction, which revealed that the crystal belongs to the triclinic crystal system with space group P . These techniques would likely be applicable in determining the molecular structure of "(E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate" as well.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions for the exact compound . However, they do discuss the reactivity of similar compounds. For instance, the synthesized compounds in study were evaluated for their antioxidant properties through various in vitro models, suggesting that the target compound may also exhibit reactivity that could be explored for antioxidant properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl cyanoacrylate derivatives are characterized using a variety of analytical techniques. The optical properties can be analyzed using Ultraviolet–Visible absorption spectrum and Photoluminescence spectrum, as done for ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate . The thermal behavior can be studied through Thermal gravimetric and differential thermal analysis (TG-DTA) . Additionally, the vibrational frequencies and molecular energies can be investigated using FT-IR, Laser-Raman spectra, and density functional theory (DFT) calculations . These methods would be relevant for analyzing the physical and chemical properties of "(E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate".
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Acrylates for Kinase Inhibitors : A study by Xu et al. (2015) discusses the synthesis of various acrylates, including ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogs, which are used as intermediates in aurora 2 kinase inhibitors. The synthesis involves a Wittig–SNAr reaction, utilizing water as a solvent for high stereoselectivity and yield (Xu et al., 2015).
Electrophilic and Optical Properties : Rawat and Singh (2015) characterized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, highlighting its strong electrophile nature and suitability for non-linear optical response. The study also detailed the compound's bond analysis and hydrogen bonding properties (Rawat & Singh, 2015).
Supramolecular Assembly for Molecular Conformation : Matos et al. (2016) examined the structure of Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, revealing a three-dimensional supramolecular network. The study emphasized the role of noncovalent interactions in stabilizing molecular conformation (Matos et al., 2016).
Biomedical Applications
Anticancer Activity : Irfan et al. (2021) synthesized intermediates based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate. They observed that the E, E isomers of these compounds had significant anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).
Photoprotective Properties : Vinhal et al. (2016) studied the photoprotective effect of LQFM048, a derivative synthesized from (E)-ethyl 2-cyano-3-(4hydroxy-3-methoxyphenyl)acrylate. It demonstrated notable redox potential, thermal stability, and low acute toxicity, indicating its potential as a sunscreen ingredient (Vinhal et al., 2016).
特性
IUPAC Name |
ethyl (E)-2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-4-23-18(20)14(11-19)8-13-9-15-12(10-17(13)22-3)6-5-7-16(15)21-2/h5-10H,4H2,1-3H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUGPDODABUOHK-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C2C=CC=C(C2=C1)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C2C=CC=C(C2=C1)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate](/img/structure/B2555158.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2555167.png)
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate](/img/structure/B2555168.png)


![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)
![2-Methyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2555173.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)
